molecular formula C15H31NO B14472065 2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine CAS No. 67641-69-4

2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine

Katalognummer: B14472065
CAS-Nummer: 67641-69-4
Molekulargewicht: 241.41 g/mol
InChI-Schlüssel: XWCGPMLCHJVSBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine is a chemical compound with a complex structure that includes a morpholine ring substituted with dimethyl and trimethylhexyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine typically involves the reaction of morpholine with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring is substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the trimethylhexyl group.

    2,6-Dimethyl-2,3,5,6-tetrahydro-4H-1,4-oxazine: Another related compound with a different ring structure.

    2,6-Dimethylmorfolin: A compound with similar substituents but different overall structure.

Uniqueness

2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine is unique due to the presence of the trimethylhexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

67641-69-4

Molekularformel

C15H31NO

Molekulargewicht

241.41 g/mol

IUPAC-Name

2,6-dimethyl-4-(3,5,5-trimethylhexyl)morpholine

InChI

InChI=1S/C15H31NO/c1-12(9-15(4,5)6)7-8-16-10-13(2)17-14(3)11-16/h12-14H,7-11H2,1-6H3

InChI-Schlüssel

XWCGPMLCHJVSBQ-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CC(O1)C)CCC(C)CC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.